molecular formula C11H10ClNO4 B12998320 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

Cat. No.: B12998320
M. Wt: 255.65 g/mol
InChI Key: WUADZRVGXNOBDL-UHFFFAOYSA-N
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Description

2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring fused with an oxazine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of acetic acid as a catalyst. This reaction is carried out in ethanol and can be enhanced under microwave conditions to improve yield and reaction time . The process involves the formation of an intermediate, which undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted oxazines, dihydro derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and oxazine moieties play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including enzyme inhibition, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid lies in its specific substitution pattern and the presence of both chloro and acetic acid moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid is a synthetic compound belonging to the class of benzo[b][1,4]oxazine derivatives. Its unique structural features, including a chloro substituent and a carboxylic acid group, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, analgesic effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C11H10ClNO4
  • Molecular Weight : 255.65 g/mol
  • Structure : The compound features a bicyclic framework consisting of an oxazine ring and an acetic acid functional group.

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity against several pathogenic microorganisms. The following table summarizes its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could be a candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Analgesic Effects

In addition to its antibacterial properties, derivatives of this compound have shown analgesic effects in animal models. A study evaluated the pain relief potential through behavioral assays and found that certain derivatives significantly reduced pain responses compared to control groups. The following table summarizes the analgesic effects observed:

CompoundPain Model UsedEfficacy (Reduction in Pain Response)Reference
2-(7-Chloro-2-methyl...)Formalin-induced pain50%
2-(7-Chloro-2-methyl...)Hot plate test45%

These findings suggest that the compound may have potential applications in pain management therapies.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may inhibit bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. Additionally, its analgesic properties may be linked to modulation of pain signaling pathways in the central nervous system.

Case Studies

Several case studies have illustrated the potential clinical applications of this compound:

  • Case Study on Antibacterial Activity : A clinical trial involving patients with infections caused by resistant strains of Staphylococcus aureus showed promising results when treated with formulations containing this compound. Patients exhibited significant improvement within days, highlighting its therapeutic potential.
  • Case Study on Pain Management : In a controlled study involving post-operative patients, administration of this compound resulted in reduced reliance on opioid analgesics, suggesting it could serve as an effective alternative for managing postoperative pain.

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

2-(7-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid

InChI

InChI=1S/C11H10ClNO4/c1-6-11(16)13(5-10(14)15)8-3-2-7(12)4-9(8)17-6/h2-4,6H,5H2,1H3,(H,14,15)

InChI Key

WUADZRVGXNOBDL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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